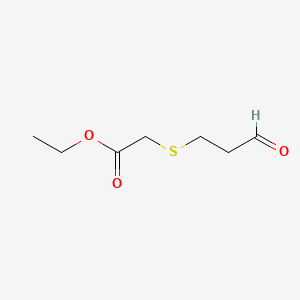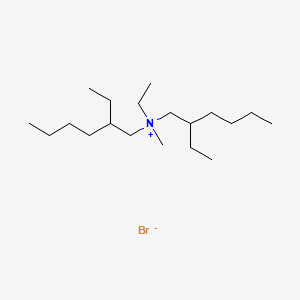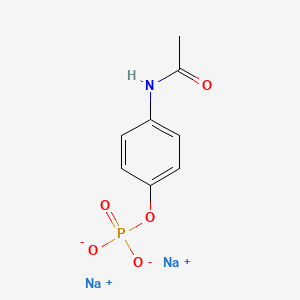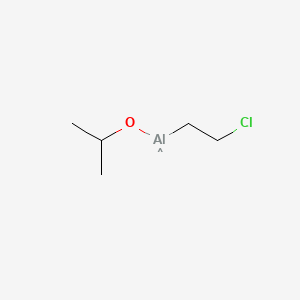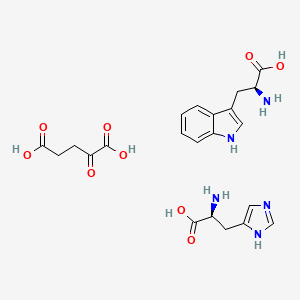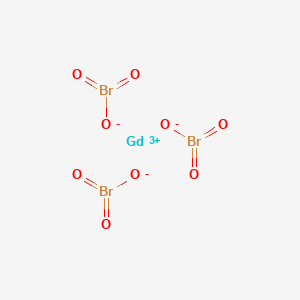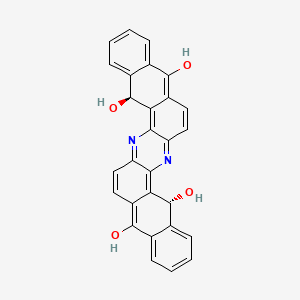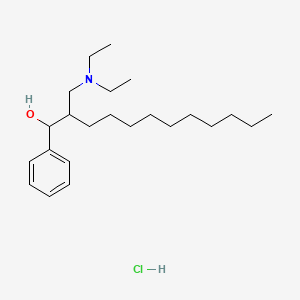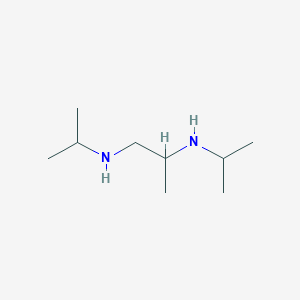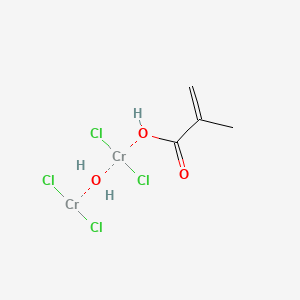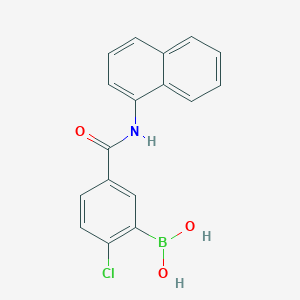
Heptacosan-14-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptacosan-14-ol can be synthesized through the reduction of heptacosanoic acid or its esters. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant waxes, followed by purification processes. The extraction methods may include solvent extraction, distillation, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Heptacosan-14-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to heptacosanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptacosane using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Heptacosanoic acid.
Reduction: Heptacosane.
Substitution: Heptacosan-14-yl chloride.
Applications De Recherche Scientifique
Heptacosan-14-ol has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain alcohols and their derivatives.
Biology: Investigated for its role in plant cuticle formation and its impact on plant physiology.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties.
Mécanisme D'action
The mechanism of action of heptacosan-14-ol involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, affecting cellular processes. In drug delivery, this compound can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes .
Comparaison Avec Des Composés Similaires
Octacosanol: Another long-chain fatty alcohol with similar properties but a longer carbon chain.
Hexacosanol: A shorter-chain fatty alcohol with comparable chemical behavior.
Uniqueness: Heptacosan-14-ol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length between hexacosanol and octacosanol makes it suitable for specific applications where balance between hydrophobicity and hydrophilicity is required .
Propriétés
Numéro CAS |
32116-10-2 |
|---|---|
Formule moléculaire |
C27H56O |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
heptacosan-14-ol |
InChI |
InChI=1S/C27H56O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
Clé InChI |
XHGCEYVOGZHRLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)O |
melting_point |
80 - 81 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


